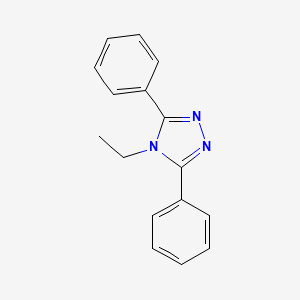

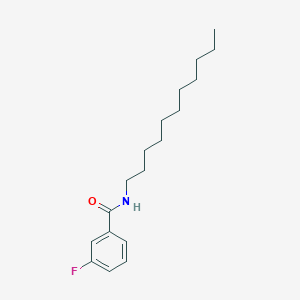

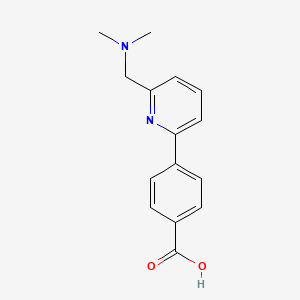

N-(2-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylen)hydrazino)-2-oxoacetamid ist eine organische Verbindung, die zur Klasse der Hydrazone gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Methoxyphenylgruppe, einer Naphthylmethylengruppe und einer Hydrazinogruppe aus, die an einem Oxoacetamid-Grundgerüst befestigt sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylen)hydrazino)-2-oxoacetamid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Methoxybenzaldehyd und 2-(1-Naphthylmethylen)hydrazin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, umfassen, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Fließreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-(1-naphthylmethylene)hydrazine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylen)hydrazino)-2-oxoacetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxoderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Hydrazonegruppe in Hydrazinderivate umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nukleophile (z. B. Amine, Thiole) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Oxoderivate mit veränderten elektronischen Eigenschaften.

Reduktion: Hydrazinderivate mit möglicher biologischer Aktivität.

Substitution: Verschiedene substituierte Derivate mit modifizierten chemischen und physikalischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylen)hydrazino)-2-oxoacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle und Antikrebsaktivitäten.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen aufgrund seiner einzigartigen strukturellen Merkmale untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylen)hydrazino)-2-oxoacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N-(2-Methoxyphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylen)hydrazino)-2-oxoacetamid

- N-(2-Methoxyphenyl)-2-(2-(2-Naphthylmethylen)hydrazino)-2-oxoacetamid

- **N-(2-Methoxyphenyl)-2-(2-(3-Naphthylmethylen)hydrazino)-2-oxoacetamid

Einzigartigkeit

N-(2-Methoxyphenyl)-2-(2-(1-Naphthylmethylen)hydrazino)-2-oxoacetamid ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine unterschiedliche Reaktivität, Stabilität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Eigenschaften

CAS-Nummer |

331265-58-8 |

|---|---|

Molekularformel |

C20H17N3O3 |

Molekulargewicht |

347.4 g/mol |

IUPAC-Name |

N-(2-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide |

InChI |

InChI=1S/C20H17N3O3/c1-26-18-12-5-4-11-17(18)22-19(24)20(25)23-21-13-15-9-6-8-14-7-2-3-10-16(14)15/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |

InChI-Schlüssel |

JUVAJOAOBMEGIH-FYJGNVAPSA-N |

Isomerische SMILES |

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)

![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)